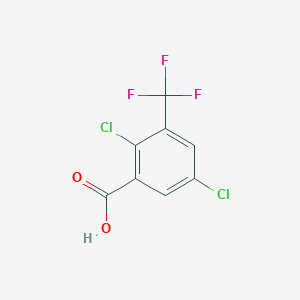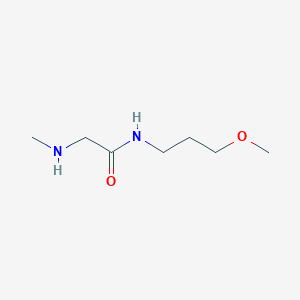
(4,4-difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone
Descripción general
Descripción
(4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. It is primarily studied for its pharmacological potential and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. A common approach includes the following steps:
Formation of the Indole Core: : The indole moiety can be constructed via a Fischer indole synthesis or other cyclization methods.
Introduction of the Piperidine Group: : Alkylation reactions to introduce piperidine derivatives at the appropriate positions.
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors, automated synthesis machines, and environmentally friendly solvents are some industrial practices employed to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes a variety of reactions:
Oxidation: : It can be oxidized at the piperidine nitrogen, leading to N-oxides.
Reduction: : The carbonyl group may be reduced to form corresponding alcohols.
Substitution: : Halogenation reactions can be performed at different positions of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid for oxidation.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substituting Agents: : N-Bromosuccinimide for bromination.
Major Products
The major products from these reactions depend on the reaction conditions and reagents used. For example, oxidation yields N-oxides, reduction provides alcohols, and substitution results in halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : As a building block for more complex organic molecules and in studying reaction mechanisms.
Biology: : Investigating its interaction with biological macromolecules such as proteins and enzymes.
Medicine: : Potential pharmacological activities are explored, including anti-inflammatory and analgesic properties.
Industry: : Used in the development of novel materials with specific properties, such as pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with specific molecular targets in biological systems. These targets include receptors and enzymes involved in various biochemical pathways. The fluorine atoms increase the compound's metabolic stability and bioavailability by enhancing its lipophilicity.
Comparación Con Compuestos Similares
Similar compounds include other fluorinated piperidine derivatives and indole-based molecules. The uniqueness of (4,4-Difluoropiperidin-1-yl)(1-isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone lies in its specific substitution pattern and the presence of the difluoropiperidine moiety, which significantly impacts its chemical behavior and biological activity. Similar compounds include:
1-(1-Isopropyl-5-((1-isopropylpiperidin-4-yl)oxy)-1H-indol-2-yl)methanone
4,4-Difluoro-1-isopropylpiperidin-1-yl phenylmethanone
This compound's specific structural features provide it with distinctive properties, making it a valuable subject of scientific research.
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-propan-2-yl-5-(1-propan-2-ylpiperidin-4-yl)oxyindol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35F2N3O2/c1-17(2)28-11-7-20(8-12-28)32-21-5-6-22-19(15-21)16-23(30(22)18(3)4)24(31)29-13-9-25(26,27)10-14-29/h5-6,15-18,20H,7-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRVISEKVIIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(=C3)C(=O)N4CCC(CC4)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)







![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

